Bienvenue dans la boutique en ligne BenchChem!

Lapaquistat-d9 Acetate

Bioanalysis LC-MS/MS Stable Isotope Labeling

Lapaquistat-d9 Acetate is the definitive stable‑isotope‑labeled internal standard (SIL-IS) for LC‑MS/MS quantification of Lapaquistat acetate (TAK‑475) and its active metabolite M‑I. Its +9 Da mass shift eliminates cross‑talk and corrects for matrix effects, ensuring regulatory‑compliant bioanalytical data integrity. Indispensable for pharmacokinetic, drug metabolism, and hepatotoxicity mechanism studies. Stock is limited; secure your supply today.

Molecular Formula C33H41ClN2O9
Molecular Weight 654.2 g/mol
Cat. No. B12422149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapaquistat-d9 Acetate
Molecular FormulaC33H41ClN2O9
Molecular Weight654.2 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC
InChIInChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1/i11D2,12D2,13D2,14D2,21D
InChIKeyCMLUGNQVANVZHY-LUBFGMIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lapaquistat-d9 Acetate: A Deuterated Squalene Synthase Inhibitor for Quantitative Bioanalysis


Lapaquistat-d9 Acetate (CAS 1292841-28-1) is a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated analog of the squalene synthase inhibitor Lapaquistat acetate (TAK-475) . The incorporation of nine deuterium atoms (d9) into the piperidine ring of the parent molecule increases its molecular weight to 654.2 g/mol (from 645.1 g/mol) [1]. This mass shift is critical for its primary application: serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of Lapaquistat and its active metabolite in biological matrices [2]. While the parent compound Lapaquistat acetate was a clinical-stage drug candidate for hypercholesterolemia that was discontinued due to hepatic safety concerns [3], Lapaquistat-d9 Acetate is not a therapeutic agent. Its value lies entirely in its analytical utility as a research tool, enabling accurate measurement of drug concentrations in pharmacokinetic and metabolism studies.

Why Unlabeled Lapaquistat Acetate or Other Squalene Synthase Inhibitors Cannot Substitute for Lapaquistat-d9 Acetate in Quantitative Analysis


In LC-MS/MS bioanalysis, the use of a structural analog as an internal standard introduces significant analytical variability due to differences in extraction recovery, chromatographic retention, and ionization efficiency between the analyte and the internal standard [1]. This is particularly problematic in complex biological matrices like plasma, where matrix effects can dramatically alter ionization, leading to inaccurate quantification. The gold standard approach is to use a stable isotope-labeled internal standard (SIL-IS), such as Lapaquistat-d9 Acetate, which is co-eluting and shares nearly identical physicochemical properties with the analyte . For research programs investigating the pharmacokinetics or metabolic fate of Lapaquistat acetate (TAK-475), substituting with unlabeled compound or an alternative internal standard (e.g., a different squalene synthase inhibitor like Zaragozic acid A) will result in method imprecision and inaccuracies that are unacceptable for regulatory bioanalysis or high-quality research data. The specific mass shift of +9 Da provided by Lapaquistat-d9 Acetate ensures it does not interfere with the analyte's mass channel and is not itself subject to cross-talk from the analyte, a requirement for reliable quantitation [2].

Quantitative Differentiation of Lapaquistat-d9 Acetate: Mass Spectrometry and Bioanalytical Performance


Lapaquistat-d9 Acetate vs. Unlabeled Lapaquistat: Mass Shift for Accurate LC-MS/MS Quantification

Lapaquistat-d9 Acetate is differentiated from its unlabeled parent, Lapaquistat acetate, by a mass shift of +9 Da (molecular weight of 654.2 vs. 645.1 g/mol) due to the incorporation of nine deuterium atoms [1]. This mass difference is sufficient to ensure that the analyte (Lapaquistat acetate or its active metabolite) and the internal standard (Lapaquistat-d9 Acetate) are detected in separate mass channels with minimal cross-talk, a critical requirement for quantitative LC-MS/MS . The use of a deuterated internal standard corrects for variability in sample preparation, extraction, and ionization, enabling accurate and precise determination of drug concentrations in complex biological matrices like plasma and tissue [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling Internal Standard

Bioanalytical Method Validation: Lapaquistat-d9 Acetate Enables Correction of Matrix Effects and Inter-Individual Variability

In LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) like Lapaquistat-d9 Acetate is essential for correcting inter-individual variability in recovery and matrix effects. Studies using other therapeutic compounds (e.g., lapatinib) have shown that a SIL-IS can correct for this variability, whereas a structural analog internal standard cannot, leading to inaccurate quantification [1]. This principle is directly applicable to Lapaquistat-d9 Acetate. The analyte and its SIL-IS are subject to identical matrix effects, ensuring that the analyte-to-internal standard response ratio accurately reflects the analyte concentration, regardless of sample-to-sample matrix differences [2]. This correction is crucial for generating reliable pharmacokinetic data in both preclinical and clinical studies.

Bioanalysis Method Validation Matrix Effect Pharmacokinetics

Parent Compound Pharmacology: Lapaquistat Acetate IC50 vs. Other Squalene Synthase Inhibitors

While Lapaquistat-d9 Acetate is an analytical tool, the parent compound, Lapaquistat acetate, has a well-characterized pharmacological profile. Its potency as a squalene synthase inhibitor is reported with IC50 values of 78 nM and 213 nM in different assays . For comparison, another squalene synthase inhibitor, Zaragozic acid A, has a reported IC50 of 5.0 nM . This indicates that while Lapaquistat acetate is a potent inhibitor, other compounds in the same class can exhibit significantly higher (lower IC50) or lower (higher IC50) potency in vitro. This data underscores that squalene synthase inhibitors are not interchangeable based on target alone, and specific analytical methods (enabled by Lapaquistat-d9 Acetate) are required to study each compound's distinct pharmacokinetic and pharmacodynamic behavior.

Squalene Synthase IC50 Inhibition Cholesterol Biosynthesis

Critical Application Scenarios for Lapaquistat-d9 Acetate in Drug Development and Metabolism Studies


Quantitative Bioanalysis of Lapaquistat Acetate and its Active Metabolite in Preclinical and Clinical Pharmacokinetic Studies

Lapaquistat-d9 Acetate is the definitive internal standard for the accurate LC-MS/MS quantification of Lapaquistat acetate (TAK-475) and its active metabolite, M-I, in biological matrices (e.g., plasma, liver tissue). This is essential for determining key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution. The parent compound TAK-475 showed low oral bioavailability in rats (3.5%) and dogs (8.2%), with M-I being the major circulating component [1]. Accurate measurement of both parent and metabolite is crucial for understanding the disposition of this drug candidate. The use of the deuterated internal standard corrects for matrix effects and sample-to-sample variability, ensuring the generation of high-quality, reproducible data required for regulatory submissions in drug development [2].

Metabolism and Disposition Studies for Lapaquistat Acetate

Lapaquistat-d9 Acetate is indispensable for in vitro and in vivo studies investigating the metabolic fate of Lapaquistat acetate. The parent compound is extensively metabolized, primarily to its active metabolite M-I via hydrolysis in the intestine, and further undergoes enterohepatic circulation [3]. To accurately track and quantify these metabolites in complex biological samples (e.g., hepatocyte incubations, bile, feces), a stable isotope-labeled internal standard is required to ensure reliable measurements. Lapaquistat-d9 Acetate provides the necessary analytical precision to delineate metabolic pathways, identify drug-drug interaction liabilities, and understand the potential for inter-individual variability in drug metabolism .

Investigating the Mechanism of Hepatic Toxicity of Lapaquistat Acetate

The clinical development of Lapaquistat acetate was terminated due to concerns over hepatic safety, with observed elevations in alanine aminotransferase (ALT) and rare cases meeting Hy's Law criteria [4]. Lapaquistat-d9 Acetate is a critical tool for studies aimed at elucidating the mechanism of this hepatotoxicity. It allows researchers to precisely quantify the drug and its metabolites in liver tissue and hepatocyte models, correlate exposure with markers of cellular stress or injury, and investigate the potential role of specific metabolites or pharmacokinetic factors in driving the adverse event. This application is essential for understanding the compound's safety profile and for guiding the development of safer next-generation squalene synthase inhibitors.

Supporting Research on Mevalonate Kinase Deficiency (MKD) and Other Rare Diseases

Beyond hypercholesterolemia, Lapaquistat acetate has been investigated as a potential therapeutic for Mevalonate Kinase Deficiency (MKD), a rare autoinflammatory disease [5]. In these niche research applications, precise and accurate quantification of drug exposure is paramount for establishing pharmacokinetic-pharmacodynamic relationships in small patient populations or specialized animal models. Lapaquistat-d9 Acetate provides the gold-standard analytical tool to ensure that the drug concentrations driving therapeutic effects (or lack thereof) are measured with the highest possible accuracy and precision, enabling robust interpretation of preclinical and clinical data in these rare disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapaquistat-d9 Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.